molecular formula C24H21N3O4S B11643368 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B11643368
M. Wt: 447.5 g/mol
InChI Key: IVHJOQPFXLYZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, which is known for its diverse biological activities.

Preparation Methods

The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst has been used to synthesize benzoxazole derivatives with high yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, benzoxazole derivatives have been shown to inhibit enzymes or disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

These compounds share the benzoxazole core structure but differ in their substituents, which can significantly affect their biological activities and applications

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H21N3O4S/c1-3-30-17-11-8-15(9-12-17)22(28)27-24(32)26-19-14-16(10-13-20(19)29-2)23-25-18-6-4-5-7-21(18)31-23/h4-14H,3H2,1-2H3,(H2,26,27,28,32)

InChI Key

IVHJOQPFXLYZNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.